3,6-Dimethylbenzo[a]pyrene
Description
3,6-Dimethylbenzo[a]pyrene (3,6-DMBP) is a polycyclic aromatic hydrocarbon (PAH) derived from benzo[a]pyrene (BP), a well-characterized carcinogen. The compound features methyl groups at the 3- and 6-positions of the BP aromatic structure (Fig. 1). These substitutions alter its electronic and steric properties, significantly impacting its metabolic activation and biological activity. Studies have shown that methylated BP derivatives exhibit varied tumor-initiating potencies depending on the position and number of methyl groups .
Properties
CAS No. |
16757-91-8 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,6-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-15-9-10-20-19-6-4-3-5-17(19)14(2)18-12-11-16(13)21(15)22(18)20/h3-12H,1-2H3 |
InChI Key |
ZLEKZYUYMYKKML-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
Canonical SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
Other CAS No. |
16757-91-8 |
Synonyms |
3,6-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Methylated Benzo[a]pyrene Derivatives
Table 1: Tumor-Initiating Activity of Methylated BP Derivatives in Mouse Skin
Key Observations:
- Steric Inhibition: Methylation at positions 3, 6, or adjacent to the bay region (e.g., 7, 8, 9, 10) hinders enzymatic conversion to carcinogenic intermediates, reducing tumorigenicity .
- Enhanced Activity: Methylation at non-bay positions (e.g., 1, 11) may increase lipophilicity or stabilize reactive intermediates, enhancing carcinogenicity .
- Complete Inactivation : Substitution in the bay region (e.g., 7-methyl-BP) abolishes activity by blocking diol-epoxide formation .
Metabolic and Mutagenic Profiles
- 3,6-DMBP: Limited metabolic activation due to steric effects.
- Nitro Derivatives: Unlike methyl groups, nitro substitutions (e.g., 3,6-dinitro-BP) exhibit distinct metabolic pathways. For example, 3,6-dinitro-BP is reduced to amino derivatives under anaerobic conditions, showing position-dependent mutagenicity .
Environmental and Analytical Considerations
- Environmental Presence: Dimethyl-BPs, including 3,6-DMBP and 7,10-DMBP, have been identified in airborne particulate matter using synchronous fluorescence and GC/MS techniques .
- Analytical Standards : 7,10-Dimethylbenzo[a]pyrene is commercially available as a standard solution (50 mg/L in toluene) for environmental monitoring .
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